molecular formula C14H18N4O B7440199 5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one

5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one

Cat. No. B7440199
M. Wt: 258.32 g/mol
InChI Key: ZAXWFQQKFZNPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BZM-P1 and has been synthesized through various methods.

Mechanism of Action

BZM-P1 acts as a sigma-1 receptor ligand, which is a transmembrane protein that is involved in various cellular processes. This receptor is located in the endoplasmic reticulum and has been shown to modulate calcium homeostasis, neurotransmitter release, and cell survival. BZM-P1 binds to the sigma-1 receptor and modulates its activity, which can affect the aforementioned cellular processes.
Biochemical and Physiological Effects:
BZM-P1 has been shown to modulate calcium homeostasis, which can affect cellular signaling and neurotransmitter release. This compound has also been shown to affect cell survival, particularly in neuronal cells. BZM-P1 has been shown to protect against neuronal cell death induced by various toxins and oxidative stress. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BZM-P1 has several advantages for lab experiments, including its ability to modulate the sigma-1 receptor and its potential applications in the study of neurodegenerative diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of BZM-P1, including its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity. In addition, the development of more selective sigma-1 receptor ligands may lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

BZM-P1 can be synthesized through various methods, including the reaction between 5-(chloromethyl) benzimidazole and 1-methylpiperidin-2-one in the presence of a base. Another method involves the reaction between 5-(chloromethyl) benzimidazole and 1-methylpiperidin-2-ol in the presence of a base followed by oxidation with sodium hypochlorite.

Scientific Research Applications

BZM-P1 has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been used as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes. BZM-P1 has been shown to modulate the sigma-1 receptor, which can affect neurotransmitter release, calcium homeostasis, and cell survival. This compound has also been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(3H-benzimidazol-5-ylmethylamino)-1-methylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-18-8-11(3-5-14(18)19)15-7-10-2-4-12-13(6-10)17-9-16-12/h2,4,6,9,11,15H,3,5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXWFQQKFZNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NCC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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